molecular formula C3H4N2O2S2 B13266134 1,2-Thiazole-5-sulfonamide

1,2-Thiazole-5-sulfonamide

Cat. No.: B13266134
M. Wt: 164.21 g/mol
InChI Key: ROTASSWQYJKPQO-UHFFFAOYSA-N
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Description

1,2-Thiazole-5-sulfonamide is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a fusion of two privileged pharmacophores: the thiazole ring and the sulfonamide group. This combination is of significant interest in developing multi-targeted therapeutic strategies to overcome drug resistance in diseases like cancer and tuberculosis . Researchers are exploring thiazole-sulfonamide hybrids for a wide spectrum of biological activities. Recent studies highlight their potential as anticancer agents, with some derivatives showing promising activity against various human cancer cell lines, including those of leukemia and central nervous system cancers . Beyond oncology, these compounds are also being investigated for neurodegenerative diseases; specific thiazole sulfonamides have demonstrated neuroprotective effects in models of Parkinson's disease, potentially through mechanisms involving SIRT1 activation and reduction of oxidative stress . Additional research avenues include their role as enzyme inhibitors. Analogous structures have exhibited potent inhibitory activity against urease, alpha-glucosidase, and alpha-amylase, suggesting applications in managing microbial infections and diabetes . Furthermore, the structural motif is found in potent antioxidants that scavenge free radicals like DPPH, providing tools to study oxidative stress-related pathologies . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N2O2S2

Molecular Weight

164.21 g/mol

IUPAC Name

1,2-thiazole-5-sulfonamide

InChI

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-2-5-8-3/h1-2H,(H2,4,6,7)

InChI Key

ROTASSWQYJKPQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 1,2 Thiazole 5 Sulfonamide Derivatives

Classical and Established Synthetic Routes to the 1,2-Thiazole-5-sulfonamide (B6151914) Core

Traditional methods for synthesizing the thiazole (B1198619) sulfonamide core often involve direct sulfonylation of a pre-formed thiazole ring, cyclization reactions to build the thiazole structure with a sulfonamide group already present, or multi-step sequences involving key intermediates.

A primary and straightforward method for synthesizing thiazole-sulfonamide linkages involves the reaction of an amino-substituted thiazole with a sulfonyl chloride. This N-sulfonylation is a widely used approach for creating N-(thiazol-2-yl)sulfonamide derivatives.

The general procedure involves stirring a mixture of 2-aminothiazole (B372263), an appropriate sulfonyl chloride, and a base such as sodium carbonate or pyridine (B92270) in a suitable solvent like dichloromethane (B109758) at room temperature. nih.govcbijournal.com The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted and purified, often through recrystallization or column chromatography. nih.gov A simplified approach involves a one-pot reaction where 2-aminothiazole and a substituted benzenesulfonyl chloride are heated in water with sodium acetate, leading to the desired sulfonamide product. nih.gov

This method's versatility allows for the synthesis of a wide array of derivatives by varying the substitution on the benzenesulfonyl chloride.

Table 1: Examples of N-(Thiazol-2-yl)sulfonamide Derivatives Synthesized via N-Sulfonylation

Sulfonyl Chloride ReagentBase/SolventYield (%)Melting Point (°C)Reference
4-Fluorobenzenesulfonyl chlorideNa2CO3 / Dichloromethane-- nih.gov
4-Cyanobenzenesulfonyl chlorideNa2CO3 / Dichloromethane55%205-206 excli.de
Benzenesulfonyl chlorideSodium Acetate / Water80%140-142 nih.gov
4-Bromobenzenesulfonyl chlorideNa2CO3 / Dichloromethane-- nih.gov
4-(Trifluoromethyl)benzenesulfonyl chlorideNa2CO3 / Dichloromethane-- nih.gov

Cyclization Reactions for Thiazole Ring Formation with Sulfonamide Moieties

An alternative to modifying a pre-existing thiazole is to construct the thiazole ring from acyclic precursors that already contain the required sulfonamide group. The Hantzsch thiazole synthesis is a cornerstone of this approach, typically involving the condensation of an α-halocarbonyl compound with a thioamide. nih.gov

Variations of this method can be employed to create the desired sulfonamide-bearing thiazole core. For instance, a thioamide containing a sulfonamide group can be reacted with an α-haloketone. Another strategy involves a one-pot protocol for synthesizing 2-aminothiazoles using β-keto esters, which undergo α-monohalogenation and subsequent reaction with thiourea (B124793). nih.gov Fused thiazole systems can also be generated through cyclization. For example, benzimidazole-fused 1,2,4-thiadiazoles can be prepared from dithiourea derivatives through a methanesulfonyl chloride-initiated multistep cyclization. nih.gov These cyclization strategies offer a powerful way to build the heterocyclic core with the sulfonamide moiety integrated from the start. nih.govresearchgate.net

Complex this compound derivatives are often assembled through multi-step synthetic sequences that rely on the derivatization of key intermediates. This strategy allows for the careful and controlled introduction of various functional groups.

A common pathway begins with a foundational precursor like sulfanilamide. semanticscholar.org The synthesis can proceed through several steps:

N-acylation: Sulfanilamide is reacted with a reagent like chloroacetyl chloride. semanticscholar.org

Thiazole Ring Formation: The resulting intermediate is then reacted with thiourea to form an aminothiazole ring. semanticscholar.org

Schiff Base Formation: The amino group on the thiazole ring is condensed with a substituted benzaldehyde (B42025) to form a Schiff base (an imine). This step introduces further diversity into the molecule. semanticscholar.org

Further Modification: The synthesized Schiff bases can be starting points for additional reactions, such as the formation of silver complexes or other derivatives. semanticscholar.org

This stepwise approach provides great flexibility and control over the final structure. Another multi-step process involves the initial sulfonylation of 2-aminothiazole, followed by alkylation of the amino group to produce a diverse range of compounds. nih.govnih.gov This method allows for systematic modification of the sulfonamide nitrogen, enhancing the structural variety of the synthesized derivatives. nih.gov

Modern and Sustainable Synthetic Approaches for this compound Conjugates

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These modern approaches prioritize reduced reaction times, lower energy consumption, and the use of non-toxic materials.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. iosrjournals.org This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and easier work-ups. researchgate.netrsc.org

The synthesis of thiazole-derived sulfonamide Schiff bases is particularly amenable to microwave irradiation. In a typical procedure, an amino-thiazole sulfonamide is condensed with various aromatic aldehydes under solvent-free conditions or in the presence of a green solvent, often using a solid acid catalyst. iosrjournals.org The reaction times can be reduced from several hours using conventional methods to just a few minutes under microwave irradiation. rsc.orguobasrah.edu.iq

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method TimeMicrowave Method TimeYield ImprovementReference
Triazole Derivative SynthesisSeveral Hours33-90 secondsRemarkable (e.g., 82% yield) rsc.org
Schiff Base SynthesisSeveral Hours15-20 minutesExcellent Yields rsc.org
Thiazole-Pyridazinedione Synthesis-4-8 minutesHigh/Efficient Yields nih.gov
Domino Alkylation-Cyclization-A few minutesHigh Yields organic-chemistry.org

Green Chemistry Principles in Sulfonamide-Bearing Thiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.combohrium.com These principles are increasingly being applied to the synthesis of thiazole sulfonamides.

Key green chemistry strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or ethanol. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of any solvent, often under microwave irradiation or through mechanosynthesis (ball milling), which reduces waste and simplifies purification. iosrjournals.orgrsc.org

Heterogeneous Catalysis: Employing solid, reusable catalysts, such as PPA-SiO2, which can be easily separated from the reaction mixture, minimizing waste. iosrjournals.orgmdpi.com

One-Pot, Multi-Component Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates. This saves time, resources, and reduces waste. nih.govmdpi.com

For example, an environmentally benign method for synthesizing Schiff bases involves the condensation of sulfonamides bearing a pyranothiazole with aldehydes in the presence of a PPA-SiO2 solid acid catalyst under solvent-free microwave conditions. iosrjournals.org These approaches not only make the synthesis more sustainable but often lead to higher efficiency and yields. bohrium.com

Diversification Strategies for this compound Derivatives

Diversification of the this compound scaffold is a key strategy for developing new derivatives with optimized properties. This can be achieved by introducing a wide range of functional groups and structural motifs at three main positions: the sulfonamide nitrogen, the aryl substituents, and the thiazole ring itself. Furthermore, the synthesis of hybrid molecules that combine the this compound core with other heterocyclic systems has emerged as a promising approach to generate novel chemical entities.

Modifications at the sulfonamide nitrogen of this compound derivatives are commonly achieved through N-alkylation or N-arylation reactions. These reactions introduce a wide variety of substituents, which can significantly influence the compound's properties. For instance, a series of N-substituted 2-aminothiazole derivatives have been synthesized through a two-step process involving sulfonylation followed by amino group alkylation nih.gov. The general procedure for the synthesis of these target compounds involves treating N-sulfonamides with calcium hydride in dimethylformamide (DMF) at 50–55 °C, followed by the addition of an alkylating agent nih.gov.

Similarly, aryl substituents on the thiazole ring can be modified to explore structure-activity relationships. A series of sulfonamide-substituted 4,5-diarylthiazoles have been prepared as selective cyclooxygenase-2 (COX-2) inhibitors. These syntheses often involve the construction of the thiazole ring from appropriately substituted precursors already bearing the desired aryl groups.

The following table summarizes a selection of synthesized this compound derivatives with modifications at the sulfonamide nitrogen and aryl substituents, along with their characterization data.

The thiazole ring of this compound derivatives is amenable to various substitution and functionalization reactions, allowing for the introduction of a diverse array of chemical moieties. These modifications can be used to modulate the electronic properties and steric profile of the molecule, which in turn can affect its biological activity.

One common strategy for the functionalization of the thiazole ring is through the Hantzsch thiazole synthesis, which allows for the introduction of substituents at the 2- and 4-positions of the thiazole ring. For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity nih.gov.

Another approach to functionalize the thiazole ring is through electrophilic aromatic substitution reactions, although the reactivity of the thiazole ring can be influenced by the presence of other substituents. The sulfone moiety on a thiazole ring has been shown to be a versatile reactive tag, facilitating diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations ekb.eg.

The following table presents a selection of this compound derivatives with various substitutions on the thiazole ring.

The synthesis of hybrid molecules that incorporate the this compound moiety with other heterocyclic systems is a modern approach in drug discovery. This strategy aims to combine the pharmacophoric features of different heterocyclic rings to create novel compounds with potentially enhanced or synergistic biological activities.

Thiouracil Hybrids: A novel series of 2-thiouracil-5-sulfonamide derivatives have been designed and synthesized. The synthetic route to these compounds involves the preparation of a methyl ketone derivative which is then used as a building block for the synthesis of chalcone, thiosemicarbazone, pyridine, and thiazole derivatives acs.org. The key starting material, 2-thiouracil-5-sulfonyl chloride, is obtained by the reaction of 2-thiouracil (B1096) with chlorosulfonic acid acs.org.

Oxadiazole Hybrids: The synthesis of hybrid molecules containing both thiazole and 1,3,4-oxadiazole (B1194373) rings has been reported. One synthetic approach involves the reaction of 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol with α-halo ketones to achieve the target compounds. It has been noted that hybrid compounds of oxadiazole and thiadiazole show significant antifungal activity researchgate.netnih.govnih.gov.

Pyrazole (B372694) Hybrids: The hybridization of thiazole and pyrazoline heterocycles has emerged as a promising strategy in medicinal chemistry acs.org. A series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety have been designed and synthesized as potential anticancer agents researchgate.netresearchgate.net. The synthesis of these hybrid molecules often involves multi-step reaction sequences, starting from readily available precursors.

The following table provides examples of synthesized hybrid molecules incorporating the this compound core with other heterocyclic systems.

Structure Activity Relationship Sar Studies of 1,2 Thiazole 5 Sulfonamide Analogs

Fundamental Principles of SAR in Thiazole-Sulfonamide Systems

The fundamental SAR principle in this system revolves around the synergistic contribution of these two components. The sulfonamide moiety often acts as the primary "warhead," interacting with specific biological targets, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrase. nih.govresearchgate.net The thiazole (B1198619) ring and its substituents, on the other hand, function as the "guiding" element, influencing the molecule's orientation, binding affinity, selectivity, and physicochemical properties like solubility and cell permeability. nih.gov Modifications to the thiazole core or its appended groups can fine-tune the electronic properties of the sulfonamide, thereby modulating its acidity and interaction strength with the target. The planar nature of the thiazole ring can also facilitate π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov

Influence of Substituent Electronic and Steric Properties on Biological Efficacy

The biological activity of 1,2-thiazole-5-sulfonamide (B6151914) analogs is profoundly influenced by the nature of the substituents attached to the thiazole ring and any associated aromatic systems. Both electronic effects (electron-donating or electron-withdrawing nature) and steric effects (size and shape of the substituent) play critical roles in modulating the compound's interaction with its biological target. nih.gov

The introduction of halogen atoms (fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance biological activity. In the context of thiazole-sulfonamides, halogenation can lead to several beneficial effects. Electron-withdrawing halogens can increase the acidity of the sulfonamide NH group, potentially leading to stronger interactions with target enzymes. nih.gov Furthermore, halogen substitutions can enhance chemical stability and improve pharmacokinetic properties like membrane permeability.

For instance, studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that halogen substitutions enhanced biological activity due to increased electron-withdrawing effects. nih.gov Specifically, a 2-(2,4-dichlorophenyl) derivative displayed significant antibacterial activity. nih.gov Frontier Molecular Orbital (FMO) analysis of some 2-aminothiazole (B372263) sulfonamides revealed that bromo and fluoro substitutions could slightly increase the HOMO-LUMO energy gap, suggesting an alteration in molecular reactivity and stability. nih.govnih.gov

Table 1: Effect of Halogenation on the Biological Activity of Thiazole-Sulfonamide Analogs

Compound ID Halogen Substituent Target/Activity Observation
5f 2,4-dichloro Antibacterial (2,2-dialkylglycine decarboxylase) Enhanced efficacy and chemical stability nih.gov
21 Bromo General Increased HOMO-LUMO energy gap nih.govnih.gov

| 24 | Fluoro | General | Increased HOMO-LUMO energy gap nih.govnih.gov |

The attachment of aromatic or heteroaromatic rings to the thiazole-sulfonamide core is a key determinant of biological efficacy. The nature of this ring system directly influences the compound's ability to fit within a target's binding site and form crucial interactions.

Research has shown that the type of aromatic moiety can significantly influence activity against different enzyme isoforms. For example, in one study on carbonic anhydrase inhibitors, a 2-pyridyl moiety was found to be less effective than a phenyl ring, highlighting the importance of the specific heteroatom and its position. nih.gov In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives evaluated for anticancer activity, the highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group on the heterocyclic ring. mdpi.com This demonstrates that substitutions on the appended aromatic ring are as critical as the ring itself. Conversely, the introduction of bulky aromatic or heteroaromatic substituents can also be detrimental, potentially causing steric hindrance that prevents optimal binding, as observed in a series of N-(thiazol-2-yl)-benzamide analogs where such modifications eliminated activity. nih.gov

Table 2: Influence of Aromatic Ring Substitutions on Anticancer Activity

Compound Class Aromatic Substitution Cell Lines Key Finding
Thiazole-5-carboxamides 2-(2-chlorophenyl) and N-(4-chloro-2-methylphenyl) A-549, Bel7402, HCT-8 Highest activity achieved with this specific combination of substitutions mdpi.com

Positional Isomerism and its Implications for Pharmacological Profiles

Positional isomerism—the placement of substituents at different positions on the thiazole ring or appended moieties—can have a dramatic effect on the pharmacological profile of a compound. Even a minor shift in a functional group's location can alter the molecule's shape, polarity, and ability to form key interactions with a biological target.

For certain enzyme targets, the influence of substituent position can be minimal. For example, in a study of thiazole sulfonamides as carbonic anhydrase inhibitors, the specific group at position 4 of the thiazole ring did not appear to significantly influence the inhibitory properties against several human isoforms (hCA I, II, IX, and XII). nih.gov This suggests that this position may be oriented away from the critical binding region of the enzyme's active site.

Conformational Dynamics and their Correlation with Biological Activity

A molecule's biological activity is not solely determined by its static 2D structure but also by its 3D shape and flexibility, known as its conformational dynamics. The ability of a this compound analog to adopt a specific low-energy conformation that is complementary to the target's binding site is crucial for its efficacy.

Computational studies, such as molecular modeling and isoenergetic mapping, are often employed to understand the preferred conformations of these analogs. researchgate.net Research on related sulfonamide-bearing heterocycles has shown that low-energy conformations often feature a coplanar orientation between an NH group and the heterocyclic ring, which can be crucial for activity. researchgate.net

In Vitro Biological Activities and Molecular Targets

Carbonic Anhydrase (CA) Inhibition Studies

The inhibition of carbonic anhydrases (CAs) has been a significant area of investigation for thiazole (B1198619) sulfonamide derivatives. These enzymes play a crucial role in various physiological processes, and their dysregulation is associated with several diseases. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of CAs, leading to their inhibition.

Derivatives of 1,2-thiazole-5-sulfonamide (B6151914) have been extensively studied for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II, the brain-abundant isoform hCA VII, and the transmembrane tumor-associated isoforms hCA IX and hCA XII are key targets for therapeutic intervention in a range of disorders.

Research has demonstrated that modifications to the thiazole sulfonamide scaffold can lead to potent inhibitors of these isoforms. For instance, a series of novel 1,3-thiazole sulfonamides showed a wide range of inhibition potencies against hCA I, II, IX, and XII. unifi.it Some of these compounds exhibited higher inhibitory potential against the cytosolic enzyme hCA I when compared to the standard drug Acetazolamide (KI = 250 nM). unifi.it Against the ubiquitous and physiologically dominant isoform hCA II, many thiazole-based sulfonamides have demonstrated significant inhibitory activity, with some compounds showing inhibition constants in the low nanomolar range. nih.govacs.orgnih.gov

The tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment, are critical targets for anticancer drug development. nih.gov Thiazole sulfonamides have been shown to be effective inhibitors of both hCA IX and hCA XII. unifi.itnih.gov For hCA IX, inhibition constants in the low nanomolar range have been reported for several derivatives. nih.gov Similarly, for hCA XII, a wide range of potencies has been observed, with some compounds exhibiting KI values down to 9.3 nM. unifi.it The inhibition of hCA VII, an isoform implicated in neurological disorders, has also been explored, with some benzo[d]thiazole-6-sulfonamide derivatives showing potent inhibition. nih.gov

Interactive Table of Carbonic Anhydrase Inhibition Data:

A significant challenge in the development of carbonic anhydrase inhibitors is achieving isoform selectivity to minimize off-target effects. acs.org The various hCA isoforms share a high degree of structural similarity in their active sites, making the design of selective inhibitors a complex task. However, subtle differences in the amino acid residues at the entrance of the active site cavity can be exploited to enhance isoform selectivity. nih.gov

Studies on thiazole-sulfonamide derivatives have shown that the nature and substitution pattern of the tail appended to the sulfonamide scaffold are crucial determinants of isoform selectivity. nih.govmdpi.com For example, in a series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, most compounds preferentially inhibited the off-target hCA II isoform. acs.orgnih.gov However, specific substitutions on the aryl ring led to variations in inhibitory potency and selectivity. acs.orgnih.gov For instance, a compound bearing a 2,4-dichlorophenyl substituent was found to be a potent and selective inhibitor of hCA II. acs.orgnih.gov

The introduction of different chemical moieties can modulate the interaction of the inhibitor with the hydrophilic and hydrophobic halves of the CA active site, thereby influencing selectivity. mdpi.com For instance, it has been observed that the replacement of a phenyl ring with a 2-pyridyl moiety in the tail of the molecule can lead to important changes in activity against different isoforms. nih.govmdpi.com The development of inhibitors with "three-tails" has been explored as a strategy to improve the ligand/isoform matching and enhance selectivity of action. acs.org By designing molecules with appendages that can interact with regions both within and at the rim of the active site, it is possible to achieve better discrimination between the different isoforms.

Antioxidant Activity Profiling

In addition to their carbonic anhydrase inhibitory activity, thiazole sulfonamide derivatives have been investigated for their potential as antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of numerous diseases.

The antioxidant capacity of thiazole sulfonamides has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydrogen peroxide (H₂O₂) scavenging assays. nih.govnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.govnih.gov Several studies have reported the DPPH radical scavenging activity of novel thiazole and 2-aminothiazole (B372263) sulfonamide derivatives. nih.govchemrxiv.org For instance, a series of 2-aminothiazole sulfonamide derivatives were synthesized and showed promising antioxidant activity in the DPPH assay. nih.gov

Similarly, the hydrogen peroxide scavenging activity of these compounds has been investigated. nih.gov Hydrogen peroxide is a reactive oxygen species that can lead to the formation of highly reactive hydroxyl radicals. The ability of a compound to scavenge H₂O₂ is an important indicator of its antioxidant potential. Novel 2-thiouracil-5-sulfonamides incorporating a thiazole moiety have been evaluated for their H₂O₂ scavenging activity, with some derivatives showing significant efficacy. nih.gov

Interactive Table of Antioxidant Activity Data:

Superoxide (B77818) dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The development of compounds with SOD-mimetic activity is a promising therapeutic strategy to combat oxidative stress. Several studies have investigated the SOD-like activity of thiazole sulfonamide derivatives. nih.gov

In one study, a series of 2-aminothiazole sulfonamide derivatives were evaluated for their SOD-mimetic activity, and several compounds displayed significant percentage of SOD activity. nih.gov For example, a derivative with a para-chloro substitution on the benzene (B151609) ring exhibited the highest activity, with 99.02% SOD activity. nih.gov Another compound with a meta-nitro substitution also showed potent SOD-mimetic activity (92.05%). nih.gov These findings suggest that the thiazole sulfonamide scaffold can be a valuable template for the design of novel SOD mimetics.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is implicated in various pathological conditions. The ability of a compound to inhibit lipid peroxidation is a key measure of its antioxidant efficacy. The effect of thiazole derivatives on the processes of lipid peroxidation has been investigated. bohrium.com

A study on novel 2-thiouracil-5-sulfonamide derivatives, including some with a thiazole moiety, evaluated their ability to inhibit microsomal lipid peroxidation. nih.gov The results indicated that these compounds possess significant antioxidant potential by inhibiting lipid peroxidation. nih.gov This suggests that this compound derivatives may exert their antioxidant effects, at least in part, by protecting cellular membranes from oxidative damage.

Antimicrobial Efficacy Assessments

The inherent chemical architecture of thiazole-sulfonamide hybrids makes them promising candidates for antimicrobial agents. mdpi.com The thiazole ring, with its electron-donating sulfur and electron-accepting C=N group, combined with the well-established antibacterial properties of the sulfonamide moiety, creates a molecular framework with a broad spectrum of activity. mdpi.comnih.gov

Derivatives of the thiazole-sulfonamide scaffold have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govrsc.org Sulfonamides are known to act as broad-spectrum antimicrobial agents, and when combined with a thiazole moiety, this activity can be enhanced. nih.gov

In one study, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated. Several of these compounds displayed potent activity against multiple bacterial strains. rsc.org Notably, derivatives with 4-tert-butyl and 4-isopropyl substitutions showed attractive antibacterial profiles. The isopropyl substituted derivative, in particular, exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus (a Gram-positive bacterium) and Achromobacter xylosoxidans (a Gram-negative bacterium). rsc.org The antibacterial activity of these compounds is thought to arise from the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for bacterial cell division. rsc.org

Another study of heteroaryl(aryl) thiazole derivatives reported moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL against a panel of six bacteria. nih.gov The structure-activity relationship in this series indicated that the nature of the substituents on the thiazole ring plays a crucial role in determining the antibacterial potency. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole-Sulfonamide Derivatives

Compound Derivative Bacterial Strain MIC (μg/mL) Gram Type
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide S. aureus 3.9 Positive
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide A. xylosoxidans 3.9 Negative
tert-Butyl substituted N-(thiazol-2-yl)benzenesulfonamide E. coli Active Negative
tert-Butyl substituted N-(thiazol-2-yl)benzenesulfonamide S. aureus Active Positive
tert-Butyl substituted N-(thiazol-2-yl)benzenesulfonamide B. subtilis Active Positive
tert-Butyl substituted N-(thiazol-2-yl)benzenesulfonamide S. epidermidis Active Positive

Data sourced from research on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives. rsc.org

Thiazole-sulfonamide derivatives have also been identified as potent antifungal agents. nih.govresearchgate.net Research into a series of thirteen new sulfonamide-1,2,4-thiadiazole compounds, which share a related structural framework, demonstrated significant activity against all tested micromycetes, with efficacy often comparable or superior to the commercial fungicide bifonazole. nih.govresearchgate.net

The antifungal potency was found to be dependent on the specific reactive groups substituted on the core structure. The most effective antifungal activity in one study was observed in a synthetic analogue featuring a methylpiperazine reactive group. nih.gov The proposed mechanism for the antifungal action of these compounds involves the inhibition of the enzyme cytochrome P450 14α-demethylase, which is essential for the synthesis of the fungal cell membrane. researchgate.net

Table 2: Antifungal Activity of Selected Sulfonamide-Thiadiazole Derivatives

Compound Fungal Pathogen MIC (mmol/100 mL) MFC (mmol/100 mL)
Compound 5h Aspergillus fumigatus 0.89 1.78
Compound 5m Aspergillus fumigatus 0.96 1.92
Compound 5h Trichophyton mentagrophytes 0.89 1.78
Compound 5m Trichophyton mentagrophytes 0.96 1.92
Bifonazole (Control) Aspergillus fumigatus 1.61 3.22
Bifonazole (Control) Trichophyton mentagrophytes 1.61 3.22

MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration. Data from a study on sulfonamide-1,2,4-thiadiazole derivatives. researchgate.net

Enzyme Inhibition in Metabolic Pathways

Beyond their antimicrobial properties, this compound derivatives have been investigated as inhibitors of enzymes crucial to metabolic regulation, particularly in the context of type 2 diabetes.

DPP-4 is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. nih.govmdpi.com Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.govrsc.org

A novel series of hybrid sulphonamide-1,3,5-triazine–thiazole derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. rsc.orgresearchgate.net One compound from this series, designated 8c, emerged as a highly potent inhibitor with an IC50 value of 2.32 nM, which was more potent than the standard drug alogliptin. rsc.orgresearchgate.net Molecular docking studies suggested that this compound effectively binds to the active site of the DPP-4 enzyme. rsc.org

In another study, a series of 2-(2-substituted hydrazineyl)thiazole derivatives conjugated with a 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzylidene fragment were designed as DPP-4 inhibitors. nih.gov Two 5-aryl thiazole derivatives from this series, compounds 10 and 11, demonstrated potent IC50 values of 2.75 ± 0.27 µM and 2.51 ± 0.27 µM, respectively, which were superior to the standard, Sitagliptin (IC50 = 3.32 ± 0.22 µM). nih.gov

Table 3: DPP-4 Inhibition by Thiazole-Sulfonamide Derivatives

Compound Derivative Target Enzyme IC50 Standard Drug Standard's IC50
Compound 8c (sulphonamide-1,3,5-triazine–thiazole) DPP-4 2.32 nM Alogliptin > 2.32 nM
Compound 10 (5-aryl thiazole) DPP-4 2.75 ± 0.27 µM Sitagliptin 3.32 ± 0.22 µM
Compound 11 (5-aryl thiazole) DPP-4 2.51 ± 0.27 µM Sitagliptin 3.32 ± 0.22 µM

Data sourced from studies on hybrid sulphonamide-1,3,5-triazine–thiazole and 2-(2-substituted hydrazineyl)thiazole derivatives. rsc.orgresearchgate.netnih.gov

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is another key approach to managing post-prandial hyperglycemia in diabetic patients. mdpi.com While research on this compound derivatives in this specific area is emerging, related thiazole structures have shown promise.

For instance, a study on thiazole-based carbohydrazide (B1668358) derivatives identified several compounds with potent α-amylase inhibitory activity. semanticscholar.org Four compounds in this series exhibited IC50 values ranging from 1.709 ± 0.12 to 1.948 ± 0.23 µM, which is comparable to the standard inhibitor, acarbose (B1664774) (IC50 = 1.637 ± 0.153 µM). semanticscholar.org While not direct this compound examples, these findings highlight the potential of the broader thiazole chemical space for targeting these enzymes. Similarly, studies on 1,2,4-triazole-thiol derivatives, which are structurally related, have also shown potent, reversible inhibition of both α-glucosidase and α-amylase. nih.gov

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators. nih.gov Specifically, 15-LOX plays a role in various inflammatory diseases and oxidative stress. A series of 2-thiouracil-5-sulfonamides, incorporating a thiazole pharmacophore, were evaluated for their antioxidant and 15-LOX inhibitory activity. nih.gov

The study found that the thiazole-containing derivatives were superior to other tested structures (thiosemicarbazone and pyridine) in inhibiting the 15-LOX enzyme. Halogenated derivatives, in particular, showed significant 15-LOX inhibition, which was attributed to a better fit within the enzyme's catalytic pocket. nih.gov Another study on 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives also identified potent inhibitors of 15-lipoxygenase, further underscoring the potential of thiazole-based scaffolds in targeting this enzyme. nih.gov

Urease Inhibition

Derivatives of thiazole incorporating a sulfonamide moiety have been investigated for their potential to inhibit urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The sulfonamide scaffold is a recognized pharmacophore in the design of urease inhibitors. In one study, a series of sulfonate and sulfamate (B1201201) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) scaffold were designed and synthesized as potential anti-urease agents. One of the most potent compounds from this series, compound 2c , demonstrated an IC₅₀ value of 2.94 ± 0.05 μM, which was approximately eight times more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.3 ± 0.031 μM). Enzyme kinetics studies revealed that this compound acts as a competitive inhibitor of the urease enzyme.

Similarly, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were synthesized and evaluated for their in vitro urease inhibitory activity against jack bean urease. All the synthesized compounds in this series exhibited greater potency than the standard, thiourea (IC₅₀ value of 23.76 µM), with IC₅₀ values ranging from 0.12 µM to 4.53 µM. The most active compound, 11b , which features a 2-methyl-substituted N-phenylacetamide moiety, was found to be 198 times more potent than thiourea, with an IC₅₀ value of 0.12 µM.

Table 1: Urease Inhibition Activity of Thiazole-Sulfonamide Derivatives
CompoundScaffoldIC₅₀ (µM)Reference
Compound 2cImidazo[2,1-b]thiazole sulfamate2.94 ± 0.05
Compound 11bSulfonamide-1,2,3-triazole-acetamide0.12
Thiourea (Standard)-22.3 ± 0.031
Thiourea (Standard)-23.76

Chemokine Receptor 23 (ChemR23) Inhibition

ChemR23, a G protein-coupled receptor expressed on plasmacytoid dendritic cells (pDCs), is an attractive target for treating autoimmune diseases as it is involved in recruiting these cells to inflamed tissues. Researchers have explored scaffold-hopping from previously identified benzoxazole-based inhibitors to develop novel thiazole derivatives as ChemR23 inhibitors. Through structure-activity relationship studies focusing on the N-acylsulfonamide moiety and the 5-position of the thiazole ring, a potent thiazole-based ChemR23 inhibitor, compound 14f , was identified. This compound demonstrated an IC₈₀ value of 12 nM. Further studies confirmed that these thiazole derivatives directly bind to ChemR23, leading to its internalization.

Table 2: ChemR23 Inhibition by a Thiazole-Based Derivative
CompoundInhibitory ActivityReference
Compound 14fIC₈₀ = 12 nM

In Vitro Cytotoxicity and Antineoplastic Evaluations in Cell Lines

Thiazole derivatives bearing a sulfonamide moiety have been extensively evaluated for their antiproliferative activity against a panel of human cancer cell lines.

A novel thiazole-chalcone/sulfonamide hybrid, designated as compound 7 , was assessed for its cytotoxicity against several cancer cell lines. It showed potent activity against the colon cancer cell line HT-29 with an IC₅₀ value of 0.98 μM. The same compound was also tested against the breast cancer cell line MCF-7.

In another study, a series of thiazolo[4,5-b]pyrane and thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives with a sulfonamide group were evaluated against the MCF-7 cell line. Several of these compounds exhibited higher cytotoxic activity than the reference drug doxorubicin (B1662922) (IC₅₀ = 71.8 μM). Specifically, compounds 5, 6, 10, and 12 showed IC₅₀ values of 39.4 μM, 41.6 μM, 35.72 μM, and 34.64 μM, respectively. Another thiazole-sulfanilamide derivative, M5 , demonstrated an IC₅₀ of 18.53 µg/ml against MCF-7 cells.

The antiproliferative effects of newly synthesized thiazole derivatives were also tested against the liver cancer cell line (HEPG-2). One study synthesized a series of 1,2,3-triazole benzenesulfonamide (B165840) derivatives containing a pyrazolyl-thiazole moiety. The most active of these compounds, 17e-h , were investigated for their antiproliferative activity against the HEPG-2 cell line, showing IC₅₀ ranges of 3.44–15.03 μM, which compared favorably to 5-FU (IC₅₀ = 11.80 µM) and doxorubicin (IC₅₀ = 9.53 µM). Another synthesized thiazole derivative, 4c , was found to be the most active against both MCF-7 and HEPG-2 cell lines, with IC₅₀ values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.

No specific data was found for the RXF393 (renal cell carcinoma) or LOX IMVI (melanoma) cell lines in the searched literature.

Table 3: Antiproliferative Activity of this compound Derivatives against Human Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Reference
Compound 7HT-29 (Colon)0.98
Compound 5MCF-7 (Breast)39.4
Compound 6MCF-7 (Breast)41.6
Compound 10MCF-7 (Breast)35.72
Compound 12MCF-7 (Breast)34.64
Compound 4cMCF-7 (Breast)2.57 ± 0.16
Compound 4cHEPG-2 (Liver)7.26 ± 0.44
Compounds 17e-hHEPG-2 (Liver)3.44 - 15.03
Doxorubicin (Standard)MCF-7 (Breast)71.8

Certain thiazole derivatives containing a sulfonamide moiety have been identified as potential radiosensitizing agents, capable of enhancing the cell-killing effects of ionizing radiation. The radiosensitizing ability of promising anticancer compounds was studied, revealing an increase in the cell killing effect of γ-radiation when cancer cells were treated with these compounds in combination with radiation.

In a study involving newly synthesized thiazolo[4,5-b]pyrane and thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives, compounds that showed significant cytotoxic activity against the MCF-7 breast cancer cell line were further evaluated for their radiosensitizing potential. These compounds demonstrated an ability to enhance the efficacy of γ-radiation. Similarly, another study evaluated a series of sulfonamide derivatives for their in-vitro anticancer activity against the HEPG-2 human liver cancer cell line. Eight of the most potent compounds were subsequently assessed for their capacity to augment the cell-killing effect of γ-radiation, confirming their potential as radiosensitizers.

Mechanistic Investigations and Molecular Interactions

Elucidation of Enzyme Inhibition Mechanisms

The primary mechanism by which 1,2-thiazole-5-sulfonamide (B6151914) and related sulfonamide-based compounds inhibit carbonic anhydrases (CAs) involves direct interaction with the enzyme's active site. A crucial feature of this active site is a catalytically essential zinc ion (Zn²⁺). Sulfonamides act as potent inhibitors by coordinating with this zinc ion. The sulfonamide group typically binds to the Zn²⁺ in its deprotonated, anionic form (R-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. This coordination can alter the geometry of the zinc ion to tetrahedral or trigonal bipyramidal.

Beyond the principal zinc-binding interaction, the stability of the enzyme-inhibitor complex is enhanced by a network of hydrogen bonds. A commonly observed interaction is the formation of a hydrogen bond between the sulfonamide moiety and the hydroxyl group of the active site residue Threonine-199 (Thr199). The thiazole (B1198619) ring itself can also play a role in the binding process by helping to orient the molecule within the active site for more effective interaction.

Furthermore, metal complexes derived from sulfonamide inhibitors have demonstrated significantly higher inhibitory potency. This is attributed to a dual-action mechanism where the sulfonamide anion coordinates with the active site's Zn(II) ion, while the metal ion from the complex may interfere with and impede the proton shuttle residues of the carbonic anhydrase, further disrupting the enzyme's catalytic activity.

Key InteractionDescriptionInteracting ComponentsReferences
Zinc Ion Coordination The deprotonated sulfonamide group directly binds to the catalytic Zn²⁺ ion in the enzyme's active site.Sulfonamide (R-SO₂NH⁻), Zn²⁺
Hydrogen Bonding Formation of hydrogen bonds between the inhibitor and active site residues stabilizes the complex.Sulfonamide NH, Thr199 OH
Proton Shuttle Inhibition Metal ions from sulfonamide complexes can interfere with residues involved in the proton shuttle mechanism.Metal Complex, Proton Shuttle Residues

Derivatives of this compound have been investigated as inhibitors of other key cellular targets beyond carbonic anhydrases. For instance, novel thiazole-sulfonamide hybrids have been developed as dual inhibitors targeting both tubulin polymerization and carbonic anhydrase IX. Molecular docking simulations suggest that these compounds can occupy the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics.

In addition to tubulin, other enzymes have been identified as targets. A thiazole derivative demonstrated inhibitory activity against PI3Kα with a half-maximal inhibitory concentration (IC₅₀) of 0.225 ± 0.01 μM. Molecular docking studies have also indicated that certain thiazole-sulfonamide compounds exhibit favorable binding affinities for Cyclin-dependent kinase 8 (CDK-8).

Ligand-Receptor Binding Affinity Studies

The therapeutic potential of compounds originating from the this compound scaffold is fundamentally linked to their ability to bind with high affinity and specificity to biological targets. Ligand-receptor binding affinity studies, encompassing both computational (in silico) and experimental (in vitro) methods, are crucial for elucidating the molecular basis of their activity. These investigations provide quantitative measures of binding strength, such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and binding energies, which are critical for understanding structure-activity relationships (SAR). Research has demonstrated that derivatives of this compound interact with a range of enzymes, including carbonic anhydrases, tubulin, and various kinases.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrases a primary target for many sulfonamide-based compounds. Molecular docking studies have been employed to explore the binding interactions of thiazole-sulfonamide derivatives within the active site of CAs.

In one study, a series of novel thiazole-sulfanilamide derivatives were evaluated for their binding affinity towards a target protein. nih.govsemanticscholar.org The docking analysis revealed that the deprotonated sulfonamide group's negatively charged nitrogen atom forms a coordination bond with the catalytic Zn(II) ion in the enzyme's active site. nih.gov This interaction is further stabilized by a network of hydrogen bonds, notably with the residue Thr199. nih.gov The study used S scores to represent binding affinity, where lower scores indicate a stronger interaction. nih.govsemanticscholar.org Two compounds, M3 and M4, exhibited more robust interactions and higher binding affinity to the receptor's active pocket compared to the standard inhibitor, acetazolamide. nih.govsemanticscholar.org

Another investigation focused on a thiazole-chalcone/sulfonamide hybrid, designated as compound 7, as a selective inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated isoform. nih.gov Molecular docking showed a binding affinity of -8.1 kcal/mol within the CA IX active site. nih.gov The sulfonamide group was central to this interaction, with its amino group coordinating directly with the zinc ion and forming hydrogen bonds with key residues His119 and Thr200. nih.gov This compound demonstrated potent and selective inhibition of CA IX with an IC50 value of 0.021 µM, while largely sparing the off-target isoforms CA I and CA II. nih.gov

Table 1: Binding Affinity of Thiazole-Sulfonamide Derivatives against Carbonic Anhydrases
CompoundTargetBinding Affinity MetricValueReference
Compound 7 (thiazole-chalcone/sulfonamide hybrid)Carbonic Anhydrase IXIC500.021 µM nih.gov
Compound 7 (thiazole-chalcone/sulfonamide hybrid)Carbonic Anhydrase IXBinding Energy (Docking)-8.1 kcal/mol nih.gov
Thiadiazole analogue IIICarbonic Anhydrase IXKi7.9 nM nih.gov
1,2,3-triazole benzenesulfonamide (B165840) (Compound V)Carbonic Anhydrase IXKi0.03 µM nih.gov
Pyrazole (B372694) benzenesulfonamide (Compound IV)Carbonic Anhydrase XIIIC500.101 µM nih.gov

Tubulin Polymerization Inhibition

Beyond CAs, certain thiazole-sulfonamide hybrids have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The same thiazole-chalcone/sulfonamide hybrid (compound 7) was docked into the colchicine-binding site of tubulin. nih.gov The simulation was validated by redocking the co-crystallized ligand, which showed a binding affinity of -8.5 kcal/mol. nih.gov The study found that the sulfonamide group at the para position of the phenyl ring formed unique hydrogen bonds with Ser178, Asn101, and Lys254, enhancing the binding affinity and anchoring the compound securely within the pocket. nih.gov Experimentally, this compound was found to inhibit tubulin polymerization with an IC50 value of 2.72 µM. nih.gov

Table 2: Binding Affinity of a Thiazole-Sulfonamide Hybrid against Tubulin
CompoundTargetBinding Affinity MetricValueReference
Compound 7 (thiazole-chalcone/sulfonamide hybrid)Tubulin (Colchicine-binding site)IC502.72 µM nih.gov
Co-crystallized ligand (Colchicine)Tubulin (Colchicine-binding site)Binding Energy (Redocking)-8.5 kcal/mol nih.gov

Other Enzyme Targets

The versatility of the thiazole-sulfonamide scaffold allows for its interaction with other important enzyme families.

Cyclin-Dependent Kinase 5 (Cdk5): A high-throughput screen identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) as a moderately potent inhibitor of Cdk5, an enzyme implicated in neurodegenerative diseases. researchgate.net This compound exhibited an IC50 value of 551 nM. researchgate.net Co-crystallization and X-ray analysis confirmed its binding at the ATP-site of the kinase. researchgate.net

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A series of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated as inhibitors of 11β-HSD1, a target for metabolic disorders. mdpi.com These compounds displayed a range of inhibitory activities, with the most potent derivative, compound 3h, showing an IC50 of 0.04 µM. mdpi.com Docking studies indicated favorable inhibitor-protein interactions with binding energies ranging from approximately -6.8 to -8.8 kcal/mol. mdpi.com

Dihydrofolate Reductase (DHFR): In the context of antimicrobial research, the antituberculosis activity of certain thiazole derivatives was explored through molecular docking, which suggested the potential inhibition of DHFR. nih.gov One compound in particular showed better inhibitory efficiency (IC50 = 4.21 ± 0.13 µM) against DHFR than the reference drug trimethoprim. nih.gov

Table 3: Binding Affinity of Thiazole-Sulfonamide Derivatives against Other Enzymes
CompoundTargetBinding Affinity MetricValueReference
4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamideCyclin-Dependent Kinase 5 (Cdk5)IC50551 nM researchgate.net
Compound 3h (2-(cyclohexylamino)thiazol-4(5H)-one derivative)11β-HSD1IC500.04 µM mdpi.com
Compound 3d (2-(cyclohexylamino)thiazol-4(5H)-one derivative)11β-HSD1IC500.08 µM mdpi.com
Compound 3c (2-(cyclohexylamino)thiazol-4(5H)-one derivative)11β-HSD1IC500.4 µM mdpi.com
Compound 59 (thiazole derivative)Dihydrofolate Reductase (DHFR)IC504.21 ± 0.13 µM nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding modes and affinities of 1,2-thiazole-5-sulfonamide (B6151914) derivatives with various protein targets.

Molecular docking simulations have been instrumental in elucidating the binding interactions of thiazole-sulfonamide derivatives with a range of clinically relevant proteins.

Carbonic Anhydrase (CA) Isoforms: Docking studies on thiazole-based sulfonamides targeting carbonic anhydrase IX (CA IX), a tumor-associated isozyme, have revealed strong binding affinities. In some instances, these derivatives have shown higher S scores (a measure of binding affinity) than the standard inhibitor Acetazolamide, indicating a greater affinity for the active site of the receptor nih.gov. The sulfonamide moiety is crucial for this interaction, with its deprotonated nitrogen atom forming a coordination bond with the Zn(II) ion within the catalytic site nih.gov. For example, a novel thiazole-chalcone/sulfonamide hybrid, compound 7, exhibited a binding affinity of -8.1 kcal/mol, which is consistent with its potent inhibition of CA IX nih.gov. Docking studies of thiazolidinone-benzenesulfonamide compounds also showed efficient binding within the active site cavity of hCA IX nih.gov.

Dipeptidyl Peptidase-4 (DPP-4): In the context of type 2 diabetes, thiazole-sulfonamide derivatives have been designed and evaluated as DPP-4 inhibitors. Virtual screening of a series of these derivatives demonstrated good to moderate activity, with binding affinities ranging from -6.86 to -5.36 kcal/mol, comparable to the standard drug Sitagliptin (-5.58 kcal/mol) johnshopkins.edunih.gov. Another study on a hybrid sulphonamide-1,3,5-triazine–thiazole (B1198619) derivative, compound 8c, showed a high CDOCKER interaction energy of 57.80 when docked into the active site of DPP-4 researchgate.net.

15-Lipoxygenase (15-LOX): Thiazole derivatives have been investigated as inhibitors of 15-LOX, an enzyme implicated in inflammation and oxidative stress. Molecular docking of a potent 2-thiouracil-5-sulfonamide derivative containing a thiazole moiety (compound 9b) confirmed its proper binding at the active site pocket of human 15-LOX, which helps to explain its significant antioxidant activity mdpi.com.

SARS-CoV-2 Main Protease (Mpro) and Spike Glycoprotein: In the search for antiviral agents against COVID-19, thiazole-based compounds have been explored as potential inhibitors of SARS-CoV-2 proteins. Docking studies of thiazole derivatives against the main protease (Mpro; PDB ID: 6LU7) have shown that these ligands can fit well within the core pocket region of the enzyme researchgate.net. For instance, certain N-(substituted-thiazol-2-yl)cinnamamide analogs demonstrated favorable binding interactions nih.gov. While direct docking studies of this compound with the Spike Glycoprotein are not extensively detailed, broader in silico screening efforts have identified small molecules that can bind to this key viral protein, suggesting a potential avenue for investigation nih.gov.

Target ProteinDerivative TypePDB IDBinding Affinity / ScoreKey FindingsReference
Carbonic Anhydrase IXThiazole-sulfanilamide4z0qHigher S score than AcetazolamideStrong interactions at the active site. nih.gov
Carbonic Anhydrase IXThiazole-chalcone/sulfonamide--8.1 kcal/molSulfonamide moiety anchors molecule in the active site. nih.gov
DPP-42-(2-substituted hydrazineyl)thiazole--6.86 to -5.36 kcal/molBinding affinity comparable to Sitagliptin. johnshopkins.edunih.gov
15-LOX2-thiouracil-5-sulfonamide-thiazole4RNE-Proper binding at the active site pocket. mdpi.com
SARS-CoV-2 MproN-(substituted-thiazol-2-yl)cinnamamide6LU7-Favorable binding interactions within the core pocket. nih.gov

The stability of the ligand-protein complex is dictated by a variety of non-covalent interactions.

Hydrogen Bonding: This is a critical interaction for thiazole-sulfonamide derivatives. In CA IX, the amino group of the sulfonamide moiety forms classical hydrogen bonds with key residues like His119 and Thr200 nih.gov. The sulfonyl group can also contribute additional hydrogen bonds with the same residues nih.gov. In the case of SARS-CoV-2 Mpro, hydrogen bonds have been observed between thiazole derivatives and residues such as Gln189 and Glu166 nih.gov.

Hydrophobic Interactions: These interactions are crucial for the proper orientation and anchoring of the ligand within the binding pocket. For instance, the phenyl ring of a thiazole-sulfonamide derivative can engage in hydrophobic interactions, such as a π–σ interaction with Leu199 and a π–alkyl interaction with Val121 in the active site of CA IX nih.gov. Similarly, strong hydrophobic interactions with residues like Glu166, Met49, Met165, Gln189, and Asn142 have been noted for thiazole-based inhibitors of the SARS-CoV-2 main protease nih.gov.

Pi-Pi Stacking and Other Interactions: Arene-arene or π-π stacking interactions contribute significantly to binding affinity. An arene-arene interaction between the thiazole moiety and His41 has been reported in the binding of inhibitors to the SARS-CoV-2 main protease nih.govnih.gov. Furthermore, π–sulfur interactions between the sulfur atom of the sulfonamide and residues like His94 and Trp210 have been observed in CA IX, further enhancing ligand affinity nih.gov. Theoretical studies have also confirmed the presence of intramolecular π-stacking interactions in sulfonamide-substituted imidazo[2,1-b]thiazoles, which are retained in their metal complexes nih.gov.

Interaction TypeTarget ProteinInteracting ResiduesDerivative ComponentReference
Hydrogen BondingCA IXHis119, Thr200Sulfonamide amino and sulfonyl groups nih.gov
Hydrogen BondingSARS-CoV-2 MproGln189, Glu166Cinnamamide analog nih.gov
Hydrophobic InteractionCA IXLeu199, Val121Phenyl ring nih.gov
Hydrophobic InteractionSARS-CoV-2 MproMet49, Met165Thiazole-based inhibitor nih.gov
Pi-Pi StackingSARS-CoV-2 MproHis41Thiazole moiety nih.govnih.gov
Pi-Sulfur InteractionCA IXHis94, Trp210Sulfonamide sulfur atom nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

While specific QSAR models for this compound are not extensively documented, studies on related thiazole derivatives have successfully employed this approach. For example, 2D and 3D QSAR analyses have been performed on thiazole sulfonamide derivatives to understand their anti-diabetic and DPP-4 inhibitory activities mdpi.com. These models use various structural descriptors to correlate with the observed biological activity, allowing for the prediction of the potency of new, unsynthesized compounds.

Through QSAR studies, key physicochemical properties that influence the biological activity of thiazole derivatives have been identified. These properties, often referred to as molecular descriptors, can include electronic, steric, and hydrophobic parameters. For instance, in a study of 1,2,5-thiadiazole (B1195012) derivatives, descriptors such as logP (lipophilicity), molecular weight (MW), molar refractivity (MR), and total energy (E total) were used to build a predictive QSAR model researchgate.net. For a novel thiazole-chalcone/sulfonamide hybrid, Density Functional Theory (DFT) was used to calculate electronic properties that support its drug-like characteristics nih.gov. Such calculations provide insights into the electronic distribution and reactivity of the molecule, which are fundamental to its interaction with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and stability of molecules like this compound. These calculations can elucidate geometric parameters like bond lengths and angles, as well as electronic properties such as HOMO-LUMO energy gaps, which are related to the molecule's kinetic stability and reactivity semanticscholar.orgnih.gov. For example, DFT calculations have been used to investigate the E/Z configuration of novel azine-modified thiadiazole sulfonamide derivatives, confirming the greater energetic favorability of the E isomer semanticscholar.org. Furthermore, these methods can validate the strength of hydrogen bond formation, a critical factor in the stabilization of molecular structures nih.gov.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gaps, electron transfer tendencies)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Studies on various thiazole-sulfonamide derivatives have shown that their electronic properties can be significantly tuned by altering substituents on the aromatic rings. For instance, FMO analysis of a series of 2-aminothiazole (B372263) derivatives revealed that the introduction of different functional groups leads to substantial changes in the HOMO-LUMO energy gap. nih.gov One study found that a parent compound had a HOMO-LUMO energy gap of 5.805 eV. The addition of bromo and fluoro substituents slightly increased this gap to 6.089 eV and 6.078 eV, respectively, while the introduction of nitro groups dramatically reduced the gap to as low as 0.384 eV and 1.187 eV. nih.gov A smaller energy gap generally implies higher chemical reactivity and a greater tendency for intramolecular charge transfer. mdpi.com

In another investigation of different thiazole-bearing sulfonamide analogs, the HOMO-LUMO energy gaps were calculated to be in the range of 7.91 eV to 7.92 eV, suggesting high electronic stability. mdpi.com The distribution of the HOMO and LUMO densities is also informative; typically, the HOMO is localized over the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiazole Sulfonamide Derivatives
Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Thiazole-Sulfonamide Analog 1-8.36-0.467.91 mdpi.com
Thiazole-Sulfonamide Analog 2-8.38-0.467.92 mdpi.com
2-Aminothiazole Sulfonamide Derivative (Parent)--5.805 nih.gov
2-Aminothiazole Sulfonamide Derivative (Bromo-substituted)--6.089 nih.gov
2-Aminothiazole Sulfonamide Derivative (Fluoro-substituted)--6.078 nih.gov
2-Aminothiazole Sulfonamide Derivative (Nitro-substituted)--0.384 nih.gov

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For thiazole-sulfonamide derivatives, MESP maps reveal distinct electrostatic features. The oxygen atoms of the sulfonamide group (SO₂) consistently show a region of high negative potential (typically colored red or orange), indicating their role as hydrogen bond acceptors. mdpi.com Conversely, the hydrogen atoms attached to the sulfonamide nitrogen exhibit a strong positive potential (colored blue), highlighting their character as hydrogen bond donors. mdpi.com The distribution of electrostatic potential across the thiazole and any attached phenyl rings can be influenced by various substituents, which in turn affects intermolecular interactions and biological activity. nih.gov

Conformational Landscape and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis and energy minimization studies are performed to identify the most stable, low-energy conformations of a molecule.

For residues containing a thiazole ring, computational studies have identified several stable energy minima on the potential energy surface. nih.govresearchgate.net In a study of a model thiazole-alanine compound, five distinct energy minima were located, corresponding to conformations designated as β2, β, αL, αD, and αR. nih.govresearchgate.net The relative stability of these conformations is highly dependent on the surrounding environment. In the gas phase, a semi-extended β2 conformation was found to be the global minimum, stabilized by an intramolecular hydrogen bond between the amide hydrogen and the thiazole nitrogen atom. researchgate.net However, upon increasing the polarity of the environment to simulate a solvent like water, the relative energy order changes, and the β conformation becomes the most stable. researchgate.net These findings indicate that the conformational preferences of thiazole-containing structures are sensitive to their environment, which has significant implications for their interactions with biological targets.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the development process.

Predicted Absorption Characteristics (e.g., Gastrointestinal Absorption)

Predictions for thiazole sulfonamide derivatives consistently indicate favorable absorption characteristics. Multiple studies have reported that various series of these compounds are predicted to have high or optimal gastrointestinal (GI) absorption. nih.govnih.gov This suggests that compounds based on the this compound scaffold are likely to be well-absorbed when administered orally.

Predicted Distribution Characteristics (e.g., Blood-Brain Barrier Permeability)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico predictions for thiazole sulfonamides show varied results depending on the specific substitutions. Some studies report that their designed compounds are likely non-permeable to the BBB. nih.gov In contrast, other research on neuroprotective thiazole sulfonamides found that most of the investigated compounds demonstrated moderate BBB and CNS permeability, with one derivative showing significant predicted permeability. nih.gov This variability highlights the potential to modify the thiazole sulfonamide scaffold to either target or avoid the CNS.

Predicted Metabolic Stability (e.g., CYP Enzyme Inhibition Potential)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions. In silico ADMET predictions for certain series of 2-aminothiazole sulfonamides have indicated a significant potential for inhibition of CYP enzymes. nih.gov This suggests that while the scaffold may be promising, careful consideration of potential metabolic interactions is warranted during further development.

Table 2: Summary of In Silico Predicted Pharmacokinetic Properties for Thiazole Sulfonamide Derivatives
Pharmacokinetic ParameterPredicted OutcomeReference
Gastrointestinal (GI) AbsorptionHigh / Optimal nih.govnih.gov
Blood-Brain Barrier (BBB) PermeabilityModerate to Significant nih.gov
Non-permeable nih.gov
CYP Enzyme InhibitionSignificant inhibitory potential predicted nih.gov

Predicted Lipophilicity (LogP) and Hydrophilicity

Lipophilicity is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic behavior of a compound. It is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in a polar solvent (like water). A positive LogP value indicates a higher affinity for lipids (lipophilic), while a negative value suggests a higher affinity for water (hydrophilic).

For this compound, computational models are used to predict its LogP value. The predicted XlogP for this compound is -0.1. This negative value suggests that the compound is predominantly hydrophilic. Its structure, containing a sulfonamide group and two nitrogen/sulfur heteroatoms in the thiazole ring, contributes to its polarity and potential for hydrogen bonding with water, thus favoring partitioning into the aqueous phase over the lipid phase. This inherent hydrophilicity is a key characteristic considered in its theoretical assessment for various applications.

Compound NamePredicted LogP ParameterPredicted ValueInterpretation
This compoundXlogP-0.1Hydrophilic

Quantitative Estimation of Drug-likeness (QED) and Synthetic Accessibility Scores

The Quantitative Estimation of Drug-likeness (QED) is a metric used to assess how "drug-like" a molecule is based on its physicochemical properties, with scores ranging from 0 (unfavorable) to 1 (favorable). A higher score indicates a greater resemblance to known oral drugs. The Synthetic Accessibility (SA) score estimates the ease of synthesis for a molecule on a scale from 1 (very easy) to 10 (very difficult).

While these scores are valuable in computational drug discovery, specific QED and SA scores for the parent compound this compound are not prominently available in the reviewed scientific literature. Studies on its derivatives, however, do utilize these metrics. For instance, various 2-aminothiazole sulfonamide derivatives have been reported with promising QED scores ranging from 0.707 to 0.860 and SA scores between 2.057 and 2.517, indicating good drug-likeness and high ease of synthesis for those specific analogues. Another study on a more complex thiazole-sulfonamide hybrid reported a synthetic accessibility of 3.30, suggesting a moderate ease of synthesis. These examples highlight the application of such computational tools in the broader class of thiazole sulfonamides, although specific data for this compound itself is not specified.

Future Perspectives and Advanced Research Directions

Rational Design and Synthesis of Next-Generation 1,2-Thiazole-5-sulfonamide (B6151914) Derivatives with Enhanced Selectivity and Potency

The rational design of next-generation this compound derivatives is a cornerstone of future research, aiming to enhance their selectivity and potency for specific biological targets. A key strategy involves leveraging detailed structure-activity relationship (SAR) studies to guide the modification of the core scaffold. For instance, substitutions on the thiazole (B1198619) ring and the sulfonamide nitrogen have been shown to significantly influence biological activity.

Researchers are focusing on the "tail approach," which involves the addition of various chemical moieties to the core structure to improve interactions with the target enzyme or receptor. acs.org This approach has been particularly successful in the design of carbonic anhydrase inhibitors (CAIs), where the sulfonamide group coordinates with the zinc ion in the active site. nih.govmdpi.com By modifying the "tail," researchers can achieve isoform-selective inhibitors, which is crucial for minimizing off-target effects. For example, the addition of cyclic guanidine (B92328) moieties to benzothiazole-6-sulfonamides has shown improved selectivity for hCA VII over other isoforms. nih.gov

The strategic incorporation of different functional groups can also enhance potency. For example, in a series of morpholine-based thiazole derivatives, the introduction of an electron-withdrawing nitro group on a phenyl ring attached to the thiazole moiety led to increased inhibitory activity against bovine carbonic anhydrase-II (CA-II). nih.gov This is attributed to the influence on the molecule's pKa and hydrophobicity. nih.gov

Future design strategies will likely involve the creation of hybrid molecules that combine the this compound scaffold with other pharmacophores to create dual-target inhibitors. A recent study reported a novel thiazole-chalcone/sulfonamide hybrid that acts as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX (CA IX), showing potent anticancer activity. nih.govresearcher.life

Table 1: Structure-Activity Relationship Insights for Thiazole Sulfonamide Derivatives

Modification Impact on Activity Example Target
Substitution on the thiazole ring Can enhance potency and selectivity. Carbonic Anhydrase-II
Modifications of the sulfonamide "tail" Can improve isoform selectivity. Carbonic Anhydrase Isoforms
Introduction of electron-withdrawing groups Can increase inhibitory activity. Carbonic Anhydrase-II

Exploration of Novel Biological Targets for Diverse Therapeutic Applications

While much of the research on 1,2-thiazole-5-sulfonamides has focused on their role as carbonic anhydrase inhibitors for applications in cancer and glaucoma, there is a growing interest in exploring novel biological targets for a broader range of therapeutic applications. researchgate.netajchem-b.com The versatility of the sulfonamide group and the thiazole ring makes this scaffold a promising candidate for interacting with various enzymes and receptors. nih.gov

Recent studies have highlighted the potential of thiazole sulfonamide derivatives as:

Anticancer agents targeting mechanisms beyond carbonic anhydrase inhibition. This includes the disruption of microtubules, cell cycle arrest, and inhibition of angiogenesis. Some derivatives have been designed as dual inhibitors of epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CA-IX). nih.gov

Antimicrobial agents with novel mechanisms of action to combat drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Some derivatives have shown promising activity by targeting dihydrofolate reductase (DHFR). researchgate.net

Anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. acs.org

Neuroprotective agents for the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Other studies have investigated their potential in Parkinson's disease models. rsc.org

Antioxidant agents by demonstrating free radical scavenging activity. nih.gov

The exploration of these and other novel targets will be crucial for expanding the therapeutic utility of the this compound scaffold.

Development of Advanced and Sustainable Synthetic Methodologies

The development of advanced and sustainable synthetic methodologies is essential for the efficient and environmentally friendly production of this compound derivatives. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. bepls.com

Recent advancements in green chemistry are being applied to the synthesis of thiazole derivatives, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. bepls.com

Ultrasonic irradiation: The use of ultrasound can enhance reaction rates and efficiency. mdpi.commdpi.com

Use of green solvents and catalysts: Researchers are exploring the use of water, polyethylene (B3416737) glycol (PEG), and recyclable biocatalysts like chitosan (B1678972) hydrogels to create more environmentally benign synthetic processes. bepls.commdpi.comresearchgate.net

Multi-component reactions: These one-pot reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. researchgate.net

These green synthetic strategies not only minimize the environmental impact but also offer economic benefits by reducing energy consumption and the need for expensive and hazardous reagents. bohrium.com

Integration of High-Throughput Screening and Computational Approaches in Drug Discovery Pipelines

The integration of high-throughput screening (HTS) and computational approaches is revolutionizing the drug discovery process for this compound derivatives. These technologies enable the rapid screening of large compound libraries and the prediction of their biological activity and pharmacokinetic properties, significantly accelerating the identification of promising drug candidates.

Computational approaches play a vital role in the rational design of novel derivatives:

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a target protein, providing insights into the molecular interactions that govern binding affinity and selectivity. nih.govtandfonline.com Molecular docking studies have been instrumental in understanding how thiazole sulfonamides interact with targets like carbonic anhydrase, DHFR, and cholinesterases. researchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new derivatives. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET studies are used to assess the drug-like properties of compounds at an early stage of the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

Density Functional Theory (DFT): DFT studies are employed to understand the electronic properties of the synthesized molecules, which can be correlated with their biological activity. nih.gov

High-throughput screening (HTS) allows for the rapid evaluation of the biological activity of thousands of compounds in a short period. This is particularly useful for identifying initial "hits" from large compound libraries that can then be further optimized using rational design and computational methods.

The synergy between these computational and experimental techniques creates a powerful drug discovery pipeline that can significantly reduce the time and cost associated with bringing new this compound-based therapies to the clinic.

Table 2: Computational Tools in this compound Drug Discovery

Computational Tool Application
Molecular Docking Predicts ligand-protein binding interactions.
QSAR Correlates chemical structure with biological activity.
ADMET Prediction Assesses pharmacokinetic properties.

Q & A

Basic: What are the established synthetic routes for 1,2-thiazole-5-sulfonamide derivatives, and what analytical techniques are used for characterization?

Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization and functionalization steps. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride can be synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination . Characterization often employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may also validate stereochemistry in crystalline derivatives .

Basic: Which in vitro assays are most suitable for preliminary screening of this compound antitumor activity?

Methodological Answer:
The sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. This colorimetric method quantifies cellular protein content in adherent or suspension cultures, offering high sensitivity (detection limit ~1,000 cells/well) and compatibility with 96-well plates. Fixed cells are stained with SRB, and optical density is measured at 564 nm. The assay’s linearity with cell density and compatibility with automated screening make it ideal for large-scale studies, such as the National Cancer Institute’s drug discovery programs .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

Methodological Answer:
Contradictions in SAR data may arise from variations in assay conditions, cell line specificity, or compound stability. To address this:

  • Standardize Assay Protocols: Use consistent cell lines (e.g., NCI-60 panel) and exposure times .
  • Validate Physicochemical Properties: Assess solubility, stability in DMSO/medium, and membrane permeability via HPLC or mass spectrometry .
  • Employ Computational Modeling: Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins like carbonic anhydrase IX, helping reconcile discrepancies between in vitro and in silico results .

Advanced: What strategies optimize the synthesis of this compound derivatives for enhanced yield and scalability?

Methodological Answer:
Key strategies include:

  • Reagent Selection: Use Lawesson’s reagent for efficient thiazole ring formation instead of traditional thionation agents, reducing side reactions .
  • Microwave-Assisted Synthesis: Shorten reaction times (e.g., from 24 hours to 30 minutes) and improve regioselectivity .
  • Flow Chemistry: Continuous-flow systems enhance reproducibility and scalability for intermediates like sulfonyl chlorides .

Advanced: How do substituents at the 5-position of the thiazole ring influence anticancer activity?

Methodological Answer:
Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position enhance activity by increasing electrophilicity and target binding. For example:

  • Phenyl Substituents: Improve lipophilicity and membrane penetration, as seen in derivatives with IC₅₀ values <10 µM against breast cancer cell lines .
  • Amino Groups (-NH₂): Facilitate hydrogen bonding with enzymatic active sites, but may reduce metabolic stability. Comparative studies using isosteric replacements (e.g., -OMe) can balance potency and pharmacokinetics .

Basic: What are the critical quality control steps in synthesizing this compound derivatives?

Methodological Answer:

  • Intermediate Monitoring: Use thin-layer chromatography (TLC) or LC-MS to track reaction progress.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) removes unreacted starting materials .
  • Stability Testing: Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via HPLC-UV .

Advanced: How can researchers integrate this compound derivatives into combination therapy regimens?

Methodological Answer:

  • Synergy Screening: Use the Chou-Talalay method to calculate combination indices (CI) with standard chemotherapeutics (e.g., cisplatin). A CI <1 indicates synergy .
  • Mechanistic Studies: RNA sequencing can identify pathways (e.g., apoptosis, DNA repair) modulated by the combination .
  • In Vivo Validation: Xenograft models (e.g., MDA-MB-231 in nude mice) assess tumor growth inhibition and toxicity profiles .

Basic: What databases or tools are recommended for literature reviews on this compound?

Methodological Answer:

  • PubMed/Scopus: Search terms: “this compound AND (synthesis OR anticancer)”.
  • ChemSpider/Reaxys: For physicochemical data and synthetic procedures.
  • Patent Databases: Lens.org for structure-based patent searches .

Advanced: How can metabolic instability of this compound derivatives be addressed in drug design?

Methodological Answer:

  • Prodrug Approaches: Introduce ester or amide prodrug moieties to enhance oral bioavailability.
  • Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathways .
  • Metabolite Identification: Use LC-MS/MS to characterize Phase I/II metabolites in hepatocyte incubations .

Advanced: What computational methods predict the off-target effects of this compound derivatives?

Methodological Answer:

  • Pharmacophore Modeling: Tools like Schrödinger’s Phase map potential off-target interactions (e.g., kinase inhibition).
  • Toxicity Prediction: ADMET Predictor™ or ProTox-II assess hepatotoxicity and cardiotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.